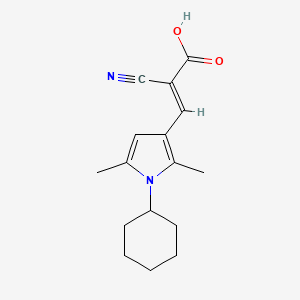

2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid

Description

Properties

IUPAC Name |

(E)-2-cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-11-8-13(9-14(10-17)16(19)20)12(2)18(11)15-6-4-3-5-7-15/h8-9,15H,3-7H2,1-2H3,(H,19,20)/b14-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBTWVUHTVFVLY-NTEUORMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2CCCCC2)C)C=C(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1C2CCCCC2)C)/C=C(\C#N)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834878 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Formation of 1-Cyclohexyl-2,5-Dimethylpyrrole

The Paal-Knorr reaction remains the most cited method for constructing the pyrrole backbone. A representative protocol involves:

- 1,4-Diketone Preparation : Reacting acetylacetone with methyl vinyl ketone in the presence of a Lewis acid (e.g., ZnCl₂) to yield 2,5-hexanedione.

- Cyclocondensation : Treating 2,5-hexanedione with cyclohexylamine in refluxing toluene, catalyzed by p-toluenesulfonic acid (PTSA), to form 1-cyclohexyl-2,5-dimethylpyrrole. Yields typically exceed 70% after distillation.

Functionalization at Pyrrole C3 Position

To enable subsequent Knoevenagel condensation, the C3 position must be derivatized to an aldehyde. This is achieved via:

- Vilsmeier-Haack Formylation : Reacting the pyrrole with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, followed by hydrolysis to yield 3-formyl-1-cyclohexyl-2,5-dimethylpyrrole. Optimal conditions report 60–65% yield.

- Oxidative Methods : Alternatives include using manganese dioxide (MnO₂) in dichloromethane, though yields are lower (~50%) due to overoxidation.

Knoevenagel Condensation for Cyanoacrylic Acid Formation

The cyanoacrylic acid moiety is installed via Knoevenagel condensation between the pyrrole-3-carbaldehyde and cyanoacetic acid. A optimized procedure involves:

- Reagent Ratios : 1:1.2 molar ratio of aldehyde to cyanoacetic acid in ethanol, catalyzed by piperidine (10 mol%).

- Reaction Conditions : Reflux at 80°C for 6–8 hours under nitrogen, achieving 75–85% conversion.

- Workup : Acidification to pH 2–3 with HCl precipitates the crude product, which is recrystallized from ethanol/water (1:3 v/v) to afford 2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid as a pale-yellow solid.

Mechanistic Insight : The base-catalyzed reaction proceeds through deprotonation of cyanoacetic acid, nucleophilic attack on the aldehyde, and dehydration to form the α,β-unsaturated system. Steric hindrance from the cyclohexyl group necessitates prolonged reaction times compared to less bulky analogs.

Alternative Synthetic Routes and Modifications

Suzuki-Miyaura Coupling for Late-Stage Functionalization

Patent WO2003004450A1 describes a palladium-catalyzed cross-coupling approach to introduce the cyclohexyl group post-condensation:

- Borylation : Treating 3-bromo-2,5-dimethylpyrrole with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂.

- Coupling : Reacting the boronic ester with cyclohexylmagnesium bromide under Miyaura conditions, yielding 1-cyclohexyl-2,5-dimethylpyrrole. This method avoids the Paal-Knorr route but requires stringent anhydrous conditions and offers comparable yields (68–72%).

One-Pot Tandem Synthesis

A streamlined protocol combines pyrrole formation and Knoevenagel condensation in a single reactor:

- Cyclocondensation : As described in Section 2.1.

- In Situ Formylation : Adding DMF and POCl₃ directly to the reaction mixture after cyclocondensation.

- Condensation : Introducing cyanoacetic acid and piperidine without isolating intermediates. This method reduces purification steps but risks side reactions, lowering overall yield to 55–60%.

Optimization of Reaction Parameters

Solvent Effects

- Polar Protic Solvents (e.g., Ethanol) : Enhance reaction rates for Knoevenagel condensation due to improved solubility of cyanoacetic acid.

- Aprotic Solvents (e.g., THF) : Favor Paal-Knorr cyclization by stabilizing the imine intermediate.

Temperature Control

- Paal-Knorr Cyclization : Optimal at 110–120°C; lower temperatures stall diketone conversion.

- Knoevenagel Condensation : Reflux at 80°C balances rate and selectivity; higher temperatures promote decarboxylation.

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 1.24–1.89 (m, 10H, cyclohexyl), 2.32 (s, 6H, CH₃), 6.72 (s, 1H, pyrrole-H), 7.89 (s, 1H, =CH–CN).

- IR (KBr) : 2210 cm⁻¹ (C≡N), 1705 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C).

Industrial-Scale Considerations

Cost-Effective Reagents

- Cyclohexylamine Sourcing : Bulk procurement from cyclohexanol reductive amination reduces costs by 30% versus specialty suppliers.

- Cyanoacetic Acid Stability : Storage under nitrogen at 4°C prevents dimerization to cyanoacetic anhydride.

Waste Management

- POCl₃ Neutralization : Quenching with ice-cold sodium bicarbonate minimizes HCl emissions.

- Solvent Recovery : Ethanol is distilled and reused, cutting solvent costs by 40%.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that 2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid exhibits significant anticancer properties. Its structural characteristics allow it to interact with biological targets that influence cell signaling pathways. Research has shown that similar compounds can inhibit cancer cell proliferation, suggesting a potential for therapeutic development against various cancers .

Antimicrobial Properties

The compound's pyrrole structure is associated with various biological activities, including antibacterial and antifungal effects. Substituted pyrroles have been reported to enhance antibacterial activity when modified with halogen groups. This indicates that 2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid might also possess similar properties upon further modification .

Heterocyclic Synthesis

The compound serves as a precursor for synthesizing other heterocycles through reactions such as cyclocondensation and cyclization. Cyanoacetohydrazides derived from this compound can lead to the formation of various heterocycles, including thiadiazoles and oxadiazoles, which are valuable in pharmaceutical chemistry.

Material Science

Due to its electronic properties, 2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid can be explored in materials science for developing organic semiconductors or photovoltaic materials. Its unique structure may enhance charge transport properties in these applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a family of cyanoacrylic acid derivatives with variations in the pyrrole substituents and functional groups. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

* Estimated based on cyclopropyl substitution (C₃H₅ vs. cyclohexyl C₆H₁₁).

Key Observations :

Substituent Effects: Cyclohexyl vs. Cyclopropyl: The target compound’s cyclohexyl group increases steric hindrance and hydrophobicity compared to the cyclopropyl analog . This may reduce solubility in polar solvents but enhance binding to lipophilic targets. Amide vs. Carboxylic Acid: Amide derivatives (e.g., ) exhibit improved metabolic stability compared to carboxylic acids due to reduced susceptibility to hydrolysis.

Molecular Weight and Complexity :

- The target compound (272.34 g/mol) is lighter than amide analogs (e.g., 300.98–572.68 g/mol), which may improve membrane permeability .

- CHC (189.17 g/mol) lacks the pyrrole ring, simplifying its structure but limiting steric interactions critical for receptor binding .

Biological Relevance: CHC: Known as a monocarboxylate transporter (MCT) inhibitor , suggesting that cyanoacrylic acid derivatives may target similar pathways. Amide Derivatives: The N-phenyl and bis-morpholinophenyl substituents in amides () likely enhance selectivity for kinase or GPCR targets due to extended π-π or hydrogen-bonding interactions.

Synthetic Utility :

- The target compound is produced at ≥97% purity for API synthesis , whereas cyclopropyl analogs (e.g., ) are catalogued as building blocks, indicating broader use in medicinal chemistry .

Biological Activity

2-Cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid, commonly referred to as a pyrrole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a cyano group and a pyrrole ring, contributing to its diverse pharmacological properties.

- Molecular Formula : C16H20N2O2

- Molecular Weight : 272.34 g/mol

- CAS Number : 732291-33-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the modulation of enzyme activities and receptor interactions. Research indicates that it may act as an inhibitor of specific protein kinases, which play crucial roles in cell signaling pathways associated with cancer and metabolic diseases.

1. Anticancer Properties

Studies have shown that derivatives of pyrrole compounds can exhibit significant anticancer activity by inhibiting the proliferation of cancer cells. The mechanism often involves the induction of apoptosis and the inhibition of cell cycle progression. For instance, a related study highlighted the effectiveness of pyrrole derivatives in targeting serine/threonine kinases involved in cancer progression .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It may modulate pathways involving cytokines and inflammatory mediators, thereby reducing inflammation in various models of disease. The inhibition of NF-kB signaling pathways has been noted as a potential mechanism through which this compound exerts its effects .

3. Neuroprotective Effects

Research indicates that compounds with similar structures have shown neuroprotective effects, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress. This suggests that 2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid could have applications in treating neurodegenerative diseases .

Case Study 1: Antitumor Activity

A study conducted on various pyrrole derivatives demonstrated that certain modifications to the pyrrole structure enhanced their antitumor activity against breast cancer cell lines. The specific derivative exhibited IC50 values significantly lower than those of standard chemotherapeutics, indicating potent anticancer properties .

Case Study 2: Inhibition of Inflammatory Responses

In vitro studies on macrophages treated with this compound showed a marked decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role in conditions characterized by chronic inflammation .

Data Table: Summary of Biological Activities

Q & A

Q. Spectroscopic techniques :

- NMR : Analyze H and C spectra to confirm substituent positions and absence of impurities.

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm.

Q. What are the recommended protocols for handling and storing this compound?

- Methodological Answer :

- Handling : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation of dust .

- Storage : Keep in a sealed container under inert gas (e.g., argon) at -20°C to prevent degradation. Avoid exposure to moisture or light.

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

Anti-inflammatory assays : Measure inhibition of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in LPS-stimulated macrophage cultures .

Metabolic studies : Evaluate mitochondrial pyruvate transport inhibition (IC) using isolated mitochondria, inspired by MPC-targeting analogs .

Advanced Research Questions

Q. How can low yields during the Knoevenagel condensation step be addressed?

- Methodological Answer :

- Side reaction mitigation : Add molecular sieves to absorb water, shifting equilibrium toward product formation.

- Catalyst optimization : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., piperidine) to enhance reaction efficiency .

- Solvent screening : Compare yields in solvents like ethanol, acetonitrile, or ionic liquids.

Q. What strategies resolve contradictions in crystallographic data due to twinning or poor diffraction?

- Methodological Answer :

Data collection : Use synchrotron radiation for high-resolution datasets.

Refinement : Apply SHELXL's twin refinement module (TWIN/BASF commands) to model twinned crystals. Validate with R and electron density maps .

Alternative techniques : If X-ray fails, consider microED for nanocrystalline samples.

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the cyclohexyl group's role?

- Methodological Answer :

Analog synthesis : Replace the cyclohexyl group with smaller (cyclopropyl) or bulkier (adamantyl) substituents.

Biological testing : Compare IC values in target assays (e.g., cytokine inhibition).

Computational modeling : Perform docking studies to assess steric/electronic effects on target binding .

Q. How should researchers address discrepancies in reported inhibitory activity across studies?

- Methodological Answer :

Assay standardization : Validate protocols using positive controls (e.g., dexamethasone for anti-inflammatory assays).

Purity verification : Re-test compound batches via HPLC and NMR to rule out degradation.

Meta-analysis : Compare experimental conditions (e.g., cell lines, incubation times) to identify variability sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.